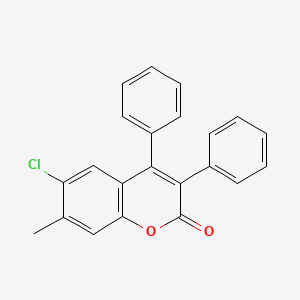

6-Chloro-3,4-diphenyl-7-methylcoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioxidant Activity

Research has highlighted the antioxidant properties of 4-methylcoumarin derivatives, demonstrating their potential for scavenging free radicals and reducing power, comparable to known antioxidants like Trolox. These compounds, including variations like 6-ethoxy-4-methylcoumarin, show significant antioxidant activity without altering the oxidative status at various doses. This suggests that derivatives of 4-methylcoumarin, akin to 6-Chloro-3,4-diphenyl-7-methylcoumarin, could be beneficial in food preservation and therapeutic applications due to their ability to mitigate oxidative stress (S. Ćavar, F. Kovač, & M. Maksimović, 2009; F. Çelikezen et al., 2020).

Neuroprotective Effects

Studies on various 4-methylcoumarin derivatives have unveiled their neuroprotective effects against oxidative stress-induced neurodegeneration. These compounds have shown to inhibit cytotoxicity and the formation of reactive oxygen species (ROS) in cellular models, indicating their potential utility in managing neurodegenerative diseases (S. Malhotra et al., 2016).

Antimicrobial Properties

New coumarin-6-sulfonamides with antimicrobial properties have been synthesized, showing effectiveness against bacterial species at very low concentrations. This points to the potential of 6-Chloro-3,4-diphenyl-7-methylcoumarin derivatives for use in antimicrobial applications (M. Basanagouda et al., 2010).

Photophysical and Photochemical Properties

The synthesis of novel coumarins and their derivatives has led to the investigation of their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen generation and are considered promising for photodynamic therapy (PDT) applications. Such characteristics suggest that 6-Chloro-3,4-diphenyl-7-methylcoumarin could be instrumental in the development of new photosensitizers for PDT (Mücahit Özdemir et al., 2019).

Drug Release Mechanisms

Methylcoumarin end-functionalized poly(methyl methacrylate) has been developed for photoinduced drug release, showcasing the potential of coumarin derivatives in controlled drug delivery systems. This innovative approach highlights the versatility of 6-Chloro-3,4-diphenyl-7-methylcoumarin in the synthesis of materials with specific release mechanisms under light exposure (Carsten Sinkel, A. Greiner, & S. Agarwal, 2008).

Mécanisme D'action

Target of Action

Coumarins are known to interact with a variety of biological targets. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . .

Biochemical Pathways

Coumarins can affect various biochemical pathways depending on their specific targets. They are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Propriétés

IUPAC Name |

6-chloro-7-methyl-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKJQPFBCDSOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-diphenyl-7-methylcoumarin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)

![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)

![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)

![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)

![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)